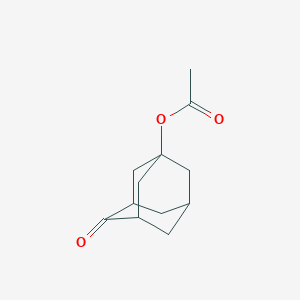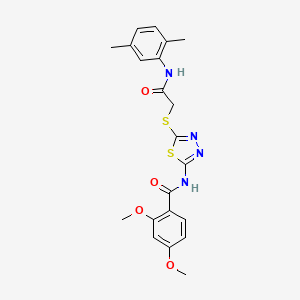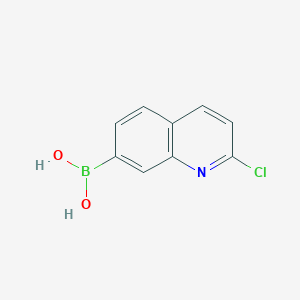![molecular formula C17H16N2O5S3 B2970495 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941930-70-7](/img/structure/B2970495.png)
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as MTA, is a chemical compound that has been studied extensively in the field of scientific research. MTA is a potent inhibitor of the enzyme S-adenosylhomocysteine hydrolase (SAHH), which is involved in the metabolism of the amino acid methionine. Inhibition of SAHH by MTA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in many different areas of research.
Applications De Recherche Scientifique
Antimalarial and Antiviral Properties
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide and its derivatives have been studied for their potential antimalarial properties. In a study, the derivatives showed in vitro antimalarial activity and had favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Notably, one of the sulfonamide derivatives exhibited excellent antimalarial activity due to the presence of a quinoxaline moiety attached to the sulfonamide ring system. Theoretical calculations indicated a small value of ΔE, suggesting an increased tendency for electron transfer from the HOMO-LUMO energy gap, which could be attributed to the presence of benzo[b][1,4]oxazin-3-yl, benzo[b][1,4]thiazin-3-yl, and quinoxalin-2-yl rings attached to the sulfonamide ring. Additionally, molecular docking studies revealed these compounds had small energy affinity against Plasmepsin-1 and Plasmepsin-2, enzymes involved in the malaria pathogen's life cycle. The most active compounds were also docked on main protease (SARS-CoV-2) and Spike Glycoprotein (SARS-CoV-2), indicating potential antiviral properties against COVID-19 (Fahim & Ismael, 2021).
Antimicrobial and Antifungal Activity
The reactivity of N-(phenylsulfonyl)acetamide derivatives, which are structurally related to this compound, with nitrogen nucleophiles has been studied. These derivatives were shown to exhibit good antimicrobial activity. In particular, compounds with benzo[d]thiazol-2-ylthio and 1Hbenzo[d]imidazol-2-ylthio derivatives displayed high activity towards most microbial strains. Computational calculations were also performed to correlate with experimental results, providing confirmation for the new compounds' anticipated properties (Fahim & Ismael, 2019).
Enzyme Inhibitory Potential
The enzyme inhibitory potential of some new sulfonamides containing benzodioxane and acetamide moieties, related to this compound, was investigated. These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). The in silico molecular docking results were consistent with the in vitro enzyme inhibition data, suggesting potential therapeutic applications in managing diseases involving these enzymes (Abbasi et al., 2019).
Propriétés
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S3/c1-26(21,22)12-5-3-11(4-6-12)9-16(20)19-17-18-14-8-7-13(27(2,23)24)10-15(14)25-17/h3-8,10H,9H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPQVQMBCFQSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2970413.png)
![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2970415.png)


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2970419.png)
![Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2970423.png)
![(E)-6-(3,4-dimethylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2970425.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]propanamide](/img/structure/B2970427.png)

![2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide](/img/structure/B2970430.png)


